Oxoglaucine
Overview
Description
Oxoglaucine is an oxoaporphine alkaloid that has been isolated from various plants, including those in the Annonaceae, Lauraceae, Magnoliaceae, Fumariaceae, Menispermaceae, and Papaveraceae families . It is known for its role in plant defense mechanisms, particularly as a singlet oxygen photosensitizer . The compound has a phenalenone-like chromophore, which contributes to its photochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxoglaucine can be synthesized through the oxidation of glaucine, another alkaloid found in the same plants . The oxidation can be achieved using chemical and photochemical processes, particularly by singlet oxygen . The reaction conditions typically involve nonpolar environments to maximize the efficiency of singlet oxygen photosensitization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve the extraction of glaucine from plant sources followed by its oxidation to this compound. The extraction process may include solvent extraction, followed by purification steps such as chromatography to isolate glaucine before its conversion to this compound.
Chemical Reactions Analysis
Types of Reactions
Oxoglaucine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form other alkaloids such as corunnine and pontevedrine.
Reduction: The compound can be reduced back to glaucine under certain conditions.
Substitution: This compound can participate in substitution reactions, particularly involving its methoxy groups.
Common Reagents and Conditions
Oxidation: Singlet oxygen is a common reagent used for the oxidation of glaucine to this compound.
Reduction: Reducing agents such as sodium borohydride can be used to convert this compound back to glaucine.
Substitution: Various nucleophiles can be used to substitute the methoxy groups in this compound.
Major Products Formed
Scientific Research Applications
Oxoglaucine has several scientific research applications, including:
Chemistry: It is used as a singlet oxygen photosensitizer in photochemical studies.
Biology: This compound has been studied for its role in plant defense mechanisms.
Medicine: The compound has shown potential in alleviating osteoarthritis by activating autophagy and blocking calcium influx through the TRPV5/calmodulin/CAMK-II pathway.
Mechanism of Action
Oxoglaucine exerts its effects through several mechanisms:
Photosensitization: It acts as a singlet oxygen photosensitizer, generating reactive oxygen species that can damage pathogens.
Calcium Channel Blockade: This compound blocks calcium influx through the TRPV5/calmodulin/CAMK-II pathway, leading to the activation of autophagy and alleviation of osteoarthritis.
Antiviral Activity: The compound inhibits the PI4KB/oxysterol-binding protein pathway in enterovirus replication.
Anticancer Activity: This compound inhibits breast cancer cell proliferation through pathways such as PI3K-Akt and ErbB signaling.
Comparison with Similar Compounds
Oxoglaucine is similar to other oxoaporphine alkaloids such as boldine and glaucine . it is unique in its high efficiency as a singlet oxygen photosensitizer and its ability to block calcium influx . Other similar compounds include:
Boldine: An alkaloid with antioxidant properties.
Glaucine: The reduced form of this compound, which can be oxidized to form this compound.
Corunnine: An oxidation product of this compound.
Pontevedrine: Another oxidation product of this compound.
This compound’s unique combination of photochemical, antiviral, and anticancer properties makes it a valuable compound for various scientific and medical applications.
Biological Activity
Oxoglaucine, an isoquinoline alkaloid derived from various plant sources, has gained attention for its diverse biological activities, including anti-inflammatory, antifibrotic, anticancer, and antiviral properties. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings and case studies.
This compound's chemical structure allows it to interact with various biological targets. Its planar aromatic structure facilitates intercalation between DNA base pairs, which is believed to contribute to its significant antitumor properties. Moreover, this compound can form complexes with metal ions, enhancing its biological activity through synergistic effects.
Antifibrotic Activity
Recent studies have highlighted the antifibrotic effects of this compound in hepatic fibrosis. A significant study demonstrated that this compound suppresses TGFβ signaling pathways in hepatocytes, leading to reduced expression of fibrogenic markers such as Col1a1 and αSMA. The key findings include:
- Cell Viability : this compound was shown to be non-toxic at concentrations up to 10 μM in Hepa1c1c7 cells.
- TGFβ-Induced Phosphorylation : this compound significantly attenuated TGFβ-induced phosphorylation of Smad2, a critical mediator in fibrosis.
- Cytokine Suppression : It suppressed mRNA levels of pro-inflammatory cytokines, indicating potential anti-inflammatory effects .
Anticancer Properties
This compound exhibits notable anticancer activity against various human cancer cell lines. In vitro studies have reported the following:
Cell Line | ED50 (μM) | Mechanism |
---|---|---|
HCT-8 | 2.85 | Intercalation into DNA |
KB | 5.69 | Intercalation into DNA |
HeLa | Low activity | Selective cytotoxicity against cervical carcinoma cells |
MCF-7 | 3.2 (complex) | Enhanced activity when complexed with lanthanides |
The anticancer effect is attributed to its ability to intercalate DNA and inhibit cell proliferation through various pathways .
Antiviral Activity
This compound has also been identified as an effective inhibitor of picornavirus replication. Research indicates that it targets phosphatidylinositol 4-kinase III beta (PI4KB), a crucial enzyme for viral replication. By inhibiting PI4KB, this compound disrupts the viral life cycle and reduces viral RNA synthesis .
Immunomodulatory Effects
In addition to its antiviral and anticancer properties, this compound has demonstrated immunomodulatory effects. A study indicated that low doses of this compound can restore immune function in immunosuppressed mice, suggesting potential applications in treating immune-related disorders .
Summary of Biological Activities
The following table summarizes the key biological activities of this compound:
Properties
IUPAC Name |
4,5,15,16-tetramethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13,15-octaen-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c1-23-13-8-11-12(9-14(13)24-2)19(22)18-16-10(5-6-21-18)7-15(25-3)20(26-4)17(11)16/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKCETVKVRJFGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C3C(=C1)C=CN=C3C(=O)C4=CC(=C(C=C42)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20204285 | |
Record name | Oxoglaucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20204285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Oxoglaucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029337 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5574-24-3 | |
Record name | Oxoglaucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5574-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxoglaucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005574243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxoglaucine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141543 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oxoglaucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20204285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxoglaucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029337 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
227 - 229 °C | |
Record name | Oxoglaucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029337 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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